6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Overview
Description
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . It is a member of the furo[3,2-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine typically involves the bromination of a furo[3,2-b]pyridine precursor followed by the introduction of the dimethoxymethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Bromination: The precursor furo[3,2-b]pyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Dimethoxymethylation: The brominated intermediate is then reacted with a dimethoxymethylating agent, such as dimethoxymethane, in the presence of a catalyst to form the final product.
Chemical Reactions Analysis
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furo[3,2-b]pyridine ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.
Scientific Research Applications
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators, aiding in the understanding of biological pathways and mechanisms.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways involved can vary based on the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine can be compared with other similar compounds in the furo[3,2-b]pyridine family, such as:
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine: This compound has a trimethylsilyl group instead of a dimethoxymethyl group, which can affect its reactivity and applications.
6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine:
Furo[3,2-b]pyridine-6-carbaldehyde: This compound has an aldehyde group, making it useful in different synthetic transformations and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
6-bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-13-10(14-2)9-4-7-8(15-9)3-6(11)5-12-7/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJQGIXXKWTRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(O1)C=C(C=N2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674081 | |
Record name | 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-21-6 | |
Record name | 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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